2,4-Dioxo-1-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
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Overview
Description
2,4-Dioxo-1-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a tetrahydropyrimidine core with a piperidinylmethyl substituent and two oxo groups at positions 2 and 4, along with a nitrile group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-1-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of a piperidine derivative with a suitable pyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-1-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
2,4-Dioxo-1-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-Dioxo-1-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydropyrimidine derivatives with different substituents, such as:
- 2,4-Dioxo-1-(methyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- 2,4-Dioxo-1-(ethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- 2,4-Dioxo-1-(phenyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Uniqueness
What sets 2,4-Dioxo-1-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile apart is its specific piperidinylmethyl substituent, which imparts unique chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H14N4O2 |
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Molecular Weight |
234.25 g/mol |
IUPAC Name |
2,4-dioxo-1-(piperidin-4-ylmethyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H14N4O2/c12-5-9-7-15(11(17)14-10(9)16)6-8-1-3-13-4-2-8/h7-8,13H,1-4,6H2,(H,14,16,17) |
InChI Key |
IEFKHCIUOZXGSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CN2C=C(C(=O)NC2=O)C#N |
Origin of Product |
United States |
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